(RS)-(tetrazol-5-yl)glycine

Catalog No.
S545067
CAS No.
138199-51-6
M.F
C3H5N5O2
M. Wt
143.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(RS)-(tetrazol-5-yl)glycine

CAS Number

138199-51-6

Product Name

(RS)-(tetrazol-5-yl)glycine

IUPAC Name

2-amino-2-(2H-tetrazol-5-yl)acetic acid

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

InChI

InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)

InChI Key

UKBRUIZWQZHXFL-UHFFFAOYSA-N

SMILES

C1(=NNN=N1)C(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

(tetrazol-5-yl)glycine, LY 285 265, LY-285,265, tetrazol-5-yl-Gly

Canonical SMILES

C1(=NNN=N1)C(C(=O)O)N

Description

The exact mass of the compound (Tetrazol-5-yl)glycine is 143.0443 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(Tetrazol-5-yl)glycine (Tet-Gly, LY-285,265) is a molecule studied in scientific research for its potent and selective interaction with NMDA receptors, a type of glutamate receptor in the brain Wikipedia: . Here's a breakdown of its key applications:

NMDA Receptor Agonist

(Tetrazol-5-yl)glycine acts as a powerful agonist for the NMDA receptor, meaning it binds and activates the receptor to a greater extent than the natural neurotransmitter, glutamate PubMed: . Research has shown it to be around 20 times more potent than NMDA itself Tocris Bioscience: . This makes it a valuable tool for studying NMDA receptor function and its role in various neurological processes.

Excitotoxicity and Neurotoxicity Research

Due to its potent activation of NMDA receptors, (Tetrazol-5-yl)glycine can induce excitotoxicity, a condition where excessive neuronal stimulation leads to cell death PubMed: . This property makes it useful for researchers investigating excitotoxicity and its contribution to neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Convulsant Studies

(Tetrazol-5-yl)glycine has been shown to be a potent convulsant, triggering seizures in animal models PubMed: . This characteristic makes it a valuable tool for studying epilepsy and developing new anti-epileptic drugs.

(RS)-(tetrazol-5-yl)glycine is a chemical compound that acts as a potent agonist for the N-methyl-D-aspartate receptor, which is crucial in various neurological processes. Its molecular formula is C₃H₅N₅O₂, and it has a molecular weight of 143.106 g/mol . This compound is recognized for its structural novelty and significant potency compared to other NMDA receptor agonists, being approximately 20 times more active than glutamate itself .

(Tetrazol-5-yl)glycine acts as a potent agonist at the NMDA receptor. It binds to the glutamate binding site on the receptor with higher affinity than glutamate, the natural NMDA receptor ligand []. This binding triggers the opening of the NMDA receptor channel, allowing calcium ions to enter the cell and leading to various downstream signaling pathways involved in learning, memory, and excitotoxicity [].

(Tetrazol-5-yl)glycine is a potent neuroactive compound and should be handled with caution in a research setting.

  • Toxicity: (Tetrazol-5-yl)glycine exhibits potent convulsant and excitotoxic properties []. Studies have shown it to be highly neurotoxic in animal models [].
  • Other Hazards: Data on specific flammability or reactivity hazards is not readily available in scientific literature. However, due to the presence of the tetrazole ring, it is advisable to handle the compound with standard precautions for organic chemicals.
Primarily involving its interaction with NMDA receptors. Upon binding to these receptors, it induces calcium ion influx into neurons, which can lead to excitotoxicity if not properly regulated. This excitotoxicity is linked to neurodegenerative processes, particularly in conditions such as epilepsy and ischemic brain injury .

The synthesis of (RS)-(tetrazol-5-yl)glycine typically involves multi-step organic reactions. One common method includes the reaction of glycine with tetrazole derivatives under specific conditions to yield the desired compound. The exact conditions can vary based on the desired yield and purity but generally involve standard organic synthesis techniques such as condensation reactions and purification through crystallization or chromatography .

(RS)-(tetrazol-5-yl)glycine has several applications in research, particularly in neuroscience. Its potency as an NMDA receptor agonist makes it valuable for studying synaptic transmission and plasticity. Additionally, it is used in experimental models of neurological diseases to understand the mechanisms of excitotoxicity and neurodegeneration . Its potential therapeutic implications are also being explored in the context of cognitive enhancement and neuroprotection.

Studies have demonstrated that (RS)-(tetrazol-5-yl)glycine interacts specifically with NMDA receptors, leading to significant physiological responses such as increased neuronal excitability and altered calcium dynamics. These interactions are critical for understanding both normal brain function and pathological conditions where NMDA receptor activity is dysregulated . Further investigations into its interactions with other neurotransmitter systems may provide insights into its broader biological effects.

Several compounds share structural or functional similarities with (RS)-(tetrazol-5-yl)glycine. Below are some notable examples:

Compound NameTypePotency Compared to GlutamateUnique Features
D,L-(tetrazol-5-yl)glycineNMDA receptor agonistApproximately 20 times moreHighly selective for NMDA receptors
GlycineNMDA receptor co-agonistLess potent than glutamateActs as a co-agonist at NMDA receptors
3,5-Dihydroxyphenyl-glycineMetabotropic glutamate receptor agonistVariesDifferent receptor target
N-Methyl-D-AspartateNMDA receptor agonistBaselineEndogenous ligand for NMDA receptors

(RS)-(tetrazol-5-yl)glycine's unique structural composition allows it to exhibit a higher potency at NMDA receptors compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

143.04432442 g/mol

Monoisotopic Mass

143.04432442 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U9YSJ8VXX9

Wikipedia

Tetrazolylglycine

Dates

Modify: 2023-08-15
1: An Y, Belevych N, Wang Y, Zhang H, Herschman H, Chen Q, Quan N. Neuronal and nonneuronal COX-2 expression confers neurotoxic and neuroprotective phenotypes in response to excitotoxin challenge. J Neurosci Res. 2014 Apr;92(4):486-95. doi: 10.1002/jnr.23317. Epub 2013 Dec 24. PubMed PMID: 24375716; PubMed Central PMCID: PMC4085774.
2: Lyakhov AS, Voitekhovich SV, Ivashkevich LS, Gaponik PN. A tetrazol-5-yl analogue of glycine, 5-ammoniomethyl-1H-tetrazolide, and its copper(II) complex. Acta Crystallogr C. 2010 Feb;66(Pt 2):m22-5. doi: 10.1107/S0108270109055164. Epub 2010 Jan 8. PubMed PMID: 20124673.
3: Duncan GE, Inada K, Farrington JS, Koller BH. Seizure responses and induction of Fos by the NMDA agonist (tetrazol-5-yl)glycine in a genetic model of NMDA receptor hypofunction. Brain Res. 2008 Jul 24;1221:41-8. doi: 10.1016/j.brainres.2008.05.001. Epub 2008 May 8. PubMed PMID: 18550035; PubMed Central PMCID: PMC2527124.
4: Inada K, Farrington JS, Moy SS, Koller BH, Duncan GE. Assessment of NMDA receptor activation in vivo by Fos induction after challenge with the direct NMDA agonist (tetrazol-5-yl)glycine: effects of clozapine and haloperidol. J Neural Transm (Vienna). 2007 Jul;114(7):899-908. Epub 2007 Feb 22. PubMed PMID: 17318306.
5: Rae C, Moussa Cel-H, Griffin JL, Parekh SB, Bubb WA, Hunt NH, Balcar VJ. A metabolomic approach to ionotropic glutamate receptor subtype function: a nuclear magnetic resonance in vitro investigation. J Cereb Blood Flow Metab. 2006 Aug;26(8):1005-17. Epub 2005 Dec 14. PubMed PMID: 16395280.
6: Nanitsos EK, Acosta GB, Saihara Y, Stanton D, Liao LP, Shin JW, Rae C, Balcar VJ. Effects of glutamate transport substrates and glutamate receptor ligands on the activity of Na-/K(+)-ATPase in brain tissue in vitro. Clin Exp Pharmacol Physiol. 2004 Nov;31(11):762-9. PubMed PMID: 15566390.
7: Costantino G, Maltoni K, Marinozzi M, Camaioni E, Prezeau L, Pin JP, Pellicciari R. Synthesis and biological evaluation of 2-(3'-(1H-tetrazol-5-yl) bicyclo[1.1.1]pent-1-yl)glycine (S-TBPG), a novel mGlu1 receptor antagonist. Bioorg Med Chem. 2001 Feb;9(2):221-7. PubMed PMID: 11249114.
8: Shave E, Pliss L, Lawrance ML, FitzGibbon T, Stastny F, Balcar VJ. Regional distribution and pharmacological characteristics of [3H]N-acetyl-aspartyl-glutamate (NAAG) binding sites in rat brain. Neurochem Int. 2001 Jan;38(1):53-62. PubMed PMID: 10913688.
9: Lembeck F, Sieler D. In vivo effects of the NMDA receptor agonist tetrazolyl-glycine related to the function of small-diameter primary afferents. Naunyn Schmiedebergs Arch Pharmacol. 1999 Jul;360(1):38-41. PubMed PMID: 10463332.
10: Ong WY, Motin LG, Hansen MA, Dias LS, Ayrout C, Bennett MR, Balcar VJ. P2 purinoceptor blocker suramin antagonises NMDA receptors and protects against excitatory behaviour caused by NMDA receptor agonist (RS)-(tetrazol-5-yl)-glycine in rats. J Neurosci Res. 1997 Sep 1;49(5):627-38. PubMed PMID: 9302084.
11: Jardon BL, Bonaventure N. Involvement of NMDA in a plasticity phenomenon observed in the adult frog monocular optokinetic nystagmus. Vision Res. 1997 Jun;37(11):1511-24. PubMed PMID: 9205712.
12: Bains JS, Ferguson AV. Nitric oxide regulates NMDA-driven GABAergic inputs to type I neurones of the rat paraventricular nucleus. J Physiol. 1997 Mar 15;499 ( Pt 3):733-46. PubMed PMID: 9130169; PubMed Central PMCID: PMC1159291.
13: Jones TW, Spuhler-Phillips K, Wilson W, Leslie SW. D, L-(tetrazol-5-yl)glycine stimulation of NMDA receptors in neonatal dissociated neurons: inhibition by ethanol. Alcohol. 1996 Mar-Apr;13(2):181-5. PubMed PMID: 8814654.
14: Arnt J, Sánchez C, Lenz SM, Madsen U, Krogsgaard-Larsen P. Differentiation of in vivo effects of AMPA and NMDA receptor ligands using drug discrimination methods and convulsant/anticonvulsant activity. Eur J Pharmacol. 1995 Oct 24;285(3):289-97. PubMed PMID: 8575516.
15: Moroni F, Galli A, Mannaioni G, Carla V, Cozzi A, Mori F, Marinozzi M, Pellicciari R. NMDA receptor heterogeneity in mammalian tissues: focus on two agonists, (2S,3R,4S) cyclopropylglutamate and the sulfate ester of 4-hydroxy-(S)-pipecolic acid. Naunyn Schmiedebergs Arch Pharmacol. 1995 Apr;351(4):371-6. PubMed PMID: 7543185.
16: Grech DM, Lunn WH, Balster RL. Discriminative stimulus effects of excitatory amino acid agonists in rats. Neuropharmacology. 1995 Jan;34(1):55-62. PubMed PMID: 7623964.
17: Saransaari P, Oja SS. Glycine release from hippocampal slices in developing and ageing mice: modulation by glutamatergic receptors. Mech Ageing Dev. 1994 Oct 20;76(2-3):113-24. PubMed PMID: 7533869.
18: Schoepp DD, Lunn WH, Salhoff CR, McDonald JW. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin. Eur J Pharmacol. 1994 Jan 3;270(1):67-72. PubMed PMID: 8157082.
19: Reynolds IJ. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site. J Neurochem. 1994 Jan;62(1):54-62. PubMed PMID: 7903355.
20: Wagner EJ, Moore KE, Lookingland KJ. Sexual differences in N-methyl-D-aspartate receptor-mediated regulation of tuberoinfundibular dopaminergic neurons in the rat. Brain Res. 1993 May 14;611(1):139-46. PubMed PMID: 8518940.

Explore Compound Types